molecular formula C7H6N2O2S B2991916 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 873072-60-7

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B2991916
CAS No.: 873072-60-7
M. Wt: 182.2
InChI Key: ANYZOKDMLCFZNW-UHFFFAOYSA-N
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Description

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound that features a fused thieno-pyrazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thieno[2,3-C]pyrazole derivatives with methylating agents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thieno-pyrazole derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno-pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The pathways involved in its mechanism of action are often related to its structural features, which allow for selective binding and activity modulation.

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
  • 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Comparison: Compared to similar compounds, 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is unique due to its specific methyl group positioning, which can influence its reactivity and binding properties. The presence of the methyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the specific arrangement of atoms in the thieno-pyrazole ring system can result in distinct electronic properties, making it suitable for various applications in material science and medicinal chemistry.

Biological Activity

3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound notable for its unique thieno-pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N2O2SC_7H_6N_2O_2S, with a molecular weight of approximately 182.20 g/mol. The structure features a fused thieno-pyrazole ring system, which is essential for its biological activity due to the presence of specific functional groups.

The mechanism of action for this compound involves its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. This interaction can modulate several biochemical pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Study Cell Line IC50 (µM) Mechanism
Bouabdallah et al. (2022)MCF73.79Induces apoptosis
Wei et al. (2022)A54926Inhibits cell proliferation
Xia et al. (2022)HeLa49.85Promotes cell apoptosis

These results indicate a promising potential for this compound as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Preliminary data suggest that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. The structural features that enhance its lipophilicity may facilitate its ability to cross biological membranes and interact with intracellular targets.

Case Studies

  • Study on Antitumor Activity : A recent study assessed the activity of various pyrazole derivatives, including this compound against multiple tumor cell lines. The findings indicated that compounds with similar structures exhibited significant cytotoxic effects, suggesting a potential for developing new anticancer therapies based on this scaffold .
  • Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thieno-pyrazole derivatives against pathogenic bacteria. The study found that certain derivatives demonstrated good antibacterial activity, indicating the potential application of this compound in treating bacterial infections .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, such as 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid and 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, the unique methyl group positioning in this compound enhances its reactivity and binding properties. This specificity can influence its pharmacological profile and efficacy .

Properties

IUPAC Name

3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-4-2-5(7(10)11)12-6(4)9-8-3/h2H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZOKDMLCFZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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